Xerophilusin C
描述
Xerophilusin C is an ent-kaurane diterpenoid isolated from Isodon xerophilus, a plant species within the Lamiaceae family. It belongs to a series of structurally related compounds, including Xerophilusin A, B, and G, which are characterized by a fused tetracyclic diterpene skeleton with epoxy functionalities . These compounds share a common mechanism of action, such as inducing apoptosis and cell cycle arrest in cancer cells, and modulating key signaling pathways like BCL-2/BAX and caspase activation .
属性
分子式 |
C20H26O6 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(1R,2S,3S,5S,8R,9S,13S,14S,15R)-3,13,14-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |
InChI |
InChI=1S/C20H26O6/c1-8-9-7-10(21)11-18-6-4-5-17(2,3)12(18)14(23)20(24)19(11,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16?,18+,19-,20+/m0/s1 |
InChI 键 |
GSRZMSWBSLHHAD-JXLQEGGWSA-N |
手性 SMILES |
CC1(CCC[C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2[C@H](C[C@H]([C@@H]5OC3O4)C(=C)C6=O)O)O)O)C |
规范 SMILES |
CC1(CCCC23C1C(C4(C56C2C(CC(C5OC3O4)C(=C)C6=O)O)O)O)C |
同义词 |
xerophilusin C |
产品来源 |
United States |
化学反应分析
Oxidation Reactions
Xerophilusin C undergoes selective oxidations at specific positions, guided by hydrogen bonding and steric effects:
C15 Allylic Hydroxylation
-
Reagent : 2-Iodoxybenzoic acid (IBX) in DMSO:THF (1:1)
-
Product : (±)-Xerophilusin I
-
Mechanism : The C7 hydroxyl group forms a hydrogen bond with the C6 carbonyl, directing IBX to oxidize the C15 allylic hydroxyl selectively.
C1 Hydroxyl Oxidation
-
Reagent : Jones reagent (CrO₃ in H₂SO₄)
-
Product : (±)-Neolaxiflorin L
-
Selectivity : The C6 hydroxyl remains intact due to hydrogen bonding with the C15 carbonyl.
C15 Allylic C–H Bond Oxidation
-
Reagent : SeO₂ with tert-butyl hydroperoxide (TBHP)
-
Product : (±)-15-epi-Enmelol
-
Stereocontrol : Hydrogen bonding between the C7 hydroxyl and SeO₂ dictates the diastereoselectivity.
Reduction Reactions
Reductive modifications play a critical role in functionalizing Xerophilusin C:
C6 Carbonyl Reduction
-
Reagent : Lithium aluminium hydride (LAH)
-
Product : β-Hydroxyl isomer
-
Outcome : Selective reduction driven by hydrogen bonding between the C7 hydroxyl and the C6 carbonyl.
Ring-Closing Metathesis (RCM)
Xerophilusin C’s bicyclic core can be synthesized via RCM:
-
Catalyst : Grubbs-I catalyst
-
Product : Oxabicyclo[3.3.1]nonyl core (shared with Xerophilusin R)
Esterification and Hydrogenation
As a terpenoid, Xerophilusin C participates in typical reactions:
-
Esterification : Acetylation of hydroxyl groups using acetic anhydride/pyridine.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds selectively.
Key Reaction Data Table
Mechanistic Insights
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares Xerophilusin C with its analogs (Xerophilusin B, G) and other ent-kaurane diterpenoids (Henryin, 11α,12α-epoxyleukamenin E [EPLE], DEK) based on available data.
Structural and Source Comparison
| Compound | Molecular Formula | Molecular Weight | Source | Key Structural Features |
|---|---|---|---|---|
| Xerophilusin C | Not specified† | Not specified† | Isodon xerophilus | 7,20:14,20-diepoxy ent-kaurane diterpene |
| Xerophilusin B | C₂₀H₂₆O₅ | 346.42 | Isodon xerophilus | 7,20:14,20-diepoxy; cytotoxic diterpene |
| Xerophilusin G | C₂₂H₃₀O₈ | 422.47 | Isodon xerophilus | Additional hydroxyl/methoxy groups |
| Henryin | C₂₂H₃₂O₆ | 392.49 | Isodon rubescens | β-catenin/TCF-4 interaction inhibitor |
| EPLE | C₂₂H₃₀O₆ | 390.48 | Salvia cavaleriei | Wnt pathway inhibition |
| DEK | C₂₃H₃₆O₃ | 360.54 | Rubus corchorifolius | EGFR/COX-2 suppression |
†Direct data for Xerophilusin C are sparse; structural inferences are based on its classification within the Xerophilusin series .
Anticancer Activity and Mechanisms
Additional Bioactivities
- Anti-inflammatory Effects: Xerophilusin B and A completely inhibit iNOS mRNA expression at 5 µM, suggesting potent anti-inflammatory activity .
- Antiviral Potential: Xerophilusin B and analogs (e.g., Excisanin H) interact with SARS-CoV-2 Mpro enzyme, mimicking co-crystallized ligands in molecular docking studies .
常见问题
Basic Research Questions
Q. How is Xerophilusin C structurally characterized and differentiated from other ent-kaurane diterpenoids in Isodon xerophilus?
- Methodological Answer : Structural elucidation of Xerophilusin C relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks and Mass Spectrometry (MS) for molecular weight confirmation (C₂₀H₂₈O₆, 364.44 g/mol) . Differentiation from analogs (e.g., Xerophilusin B, G) involves comparing optical rotation values ([α]D) and melting points (mp) with reference data. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the recommended protocols for isolating Xerophilusin C from Isodon xerophilus with sufficient purity for pharmacological testing?
- Methodological Answer :
Extraction : Use polar solvents (e.g., methanol, ethanol) for maceration or Soxhlet extraction of dried plant material.
Fractionation : Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/ethyl acetate → methanol) to separate diterpenoid fractions.
Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and UV detection (210–280 nm) ensures >95% purity. Validate purity via NMR and MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic activities of Xerophilusin C analogs across studies?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Standardize assays using validated cell lines (e.g., K562, HL-60) with controls (e.g., Mitoxantrone) .
- Compound stability : Pre-test degradation under assay conditions (pH, temperature) via LC-MS.
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for methodological differences (e.g., IC₅₀ calculation methods) .
Q. What computational strategies predict molecular targets of Xerophilusin C given its structural similarity to bioactive ent-kauranes?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock, Schrödinger) to screen Xerophilusin C against kinases (e.g., CDKs) or apoptosis regulators (e.g., Bcl-2) based on structural homology to Xerophilusin B, which activates caspase-9/3 .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl/acetyl groups) with bioactivity using datasets from analogs (e.g., Xerophilusin G, IC₅₀ = 3.93 μg/mL in HL-60) .
- Network Pharmacology : Integrate transcriptomic data from treated cells to identify pathway enrichment (e.g., cell cycle arrest in G2/M phase) .
Q. How can researchers optimize the yield of Xerophilusin C during extraction while minimizing co-isolation of structurally similar compounds?
- Methodological Answer :
- Guided Isolation : Use TLC or LC-MS to track target fractions during chromatography.
- Countercurrent Chromatography (CCC) : Leverage polarity differences in biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for higher resolution .
- Seasonal Variation Analysis : Harvest plant material during peak biosynthesis periods (e.g., late flowering stage) to maximize diterpenoid content .
Data Presentation and Reproducibility Guidelines
- Structural Data : Report full spectroscopic assignments (¹H/¹³C NMR, IR, HR-MS) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Bioactivity Data : Include raw dose-response data, cell viability curves, and statistical analysis (e.g., ANOVA with post-hoc tests) to support IC₅₀ values .
- Ethical Compliance : Disclose plant collection permits and cytotoxicity testing protocols approved by institutional biosafety committees .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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